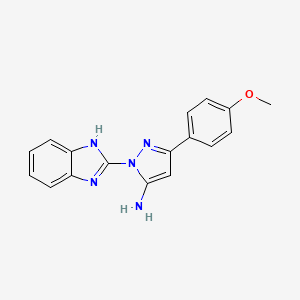![molecular formula C15H15N7S B14943069 3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Triazole Ring: This step often involves the cyclization of an appropriate hydrazide with a nitrile or carboxylic acid derivative.
Formation of the Thiadiazole Ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable electrophile.
Coupling Reactions: The final step involves coupling the different ring systems under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various nitrogen atoms within the triazole and pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It may be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine
Biochemistry: Used in studies to understand enzyme interactions and inhibition.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Application in organic electronics due to its conductive properties.
Mecanismo De Acción
The mechanism of action of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE depends on its specific application. In pharmacology, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]OXADIAZOLE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with different substituents on the pyrazole or pyridine rings.
Uniqueness
The uniqueness of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of ring systems and substituents, which may confer unique chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C15H15N7S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N7S/c1-4-21-10(3)12(9(2)19-21)14-20-22-13(17-18-15(22)23-14)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
Clave InChI |
BDFWVJYAYVRAOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)

![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)
![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)

![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
